molecular formula C11H15NO3 B8408712 4-Butoxy-2-methyl-1-nitrobenzene

4-Butoxy-2-methyl-1-nitrobenzene

Cat. No.: B8408712
M. Wt: 209.24 g/mol
InChI Key: OREPSWPNJMMZIF-UHFFFAOYSA-N
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Description

4-Butoxy-2-methyl-1-nitrobenzene is a substituted aromatic compound characterized by a nitro (-NO₂) group at position 1, a methyl (-CH₃) group at position 2, and a butoxy (-OC₄H₉) group at position 3. This configuration imparts distinct electronic and steric properties, influencing its reactivity, solubility, and applications. The nitro group is a strong electron-withdrawing moiety, directing electrophilic substitution to meta positions, while the butoxy substituent provides moderate electron-donating effects via resonance. This compound is of interest in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmaceutical intermediates.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-butoxy-2-methyl-1-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3

InChI Key

OREPSWPNJMMZIF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The nitro group in this compound and its halogenated analog () enhances electrophilic substitution resistance compared to methoxy or methylsulfanyl analogs ().
  • Steric Impact : The butoxy group (C₄H₉) offers greater steric bulk than methoxy (C₁H₃) or ethenyl groups, influencing solubility and reaction accessibility .
  • Halogen vs. Alkoxy : Bromo and chloro substituents () increase molecular weight and enable participation in Ullmann or Suzuki couplings, unlike alkoxy groups .

Reactivity and Functional Group Interactions

  • Nitro Group Reduction : The nitro group in this compound can be selectively reduced to an amine (-NH₂), a feature shared with 2-ethenyl-1-methoxy-4-nitrobenzene (). However, the presence of halogens in ’s compound may complicate reduction due to competing side reactions .
  • Ether Cleavage : The butoxy group is more resistant to acid-catalyzed cleavage than methoxy groups (), owing to its longer alkyl chain and reduced resonance stabilization .

Q & A

Q. What are the optimal synthetic routes for 4-Butoxy-2-methyl-1-nitrobenzene, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves nitration of a substituted benzene derivative. A feasible approach includes:

Alkylation : Introduce the butoxy group via nucleophilic substitution using 2-methylphenol and 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) .

Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity, as steric effects from the butoxy and methyl groups direct nitration to the para position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yields (~60–75%) can be enhanced by optimizing stoichiometry and reaction time .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Compare ¹H/¹³C NMR shifts with PubChem data for nitrobenzene derivatives. For example, the nitro group typically deshields adjacent protons (δ 8.0–8.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 223 (M⁺) and fragmentation patterns consistent with loss of NO₂ (46 amu) .
  • HPLC : Validate purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to calculate electrostatic potential surfaces (EPS) and identify electron-deficient regions (e.g., nitro group).

Reaxys Database : Screen analogous compounds (e.g., 4-nitroanisole) to infer reactivity trends. Substituent effects from the butoxy group reduce electrophilicity at the nitro position compared to simpler nitroarenes .

Kinetic Studies : Compare experimental rate constants with predicted activation energies to validate models .

Key Insight : Steric hindrance from the butoxy chain may limit accessibility to the nitro group, favoring alternative reaction pathways (e.g., reduction over substitution) .

Q. What strategies resolve contradictions in reported spectroscopic data for nitrobenzene derivatives?

Methodological Answer:

Critical Database Review : Cross-reference PubChem, ChemIDplus, and EPA DSSTox entries to identify outliers. For example, discrepancies in ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) .

Experimental Validation : Reproduce spectra under standardized conditions (e.g., 25°C, 400 MHz).

Crystallography : Use SHELXL (via Olex2) to resolve ambiguous structures. Single-crystal X-ray diffraction provides definitive bond-length/angle data .

Case Example : A 2023 study found δ 152.1 ppm (C-NO₂) in DMSO-d6 versus δ 148.9 ppm in CDCl₃ for a similar compound, highlighting solvent dependency .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Testing :

  • Thermal Stability : Heat samples (40–80°C) for 24–72h and monitor decomposition via TLC or HPLC.
  • pH Stability : Incubate in buffers (pH 1–13) and quantify degradation products (e.g., nitro group reduction to amine) .

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at ambient conditions.

Safety Protocols : Follow TCI America guidelines for handling nitro compounds (e.g., avoid contact with reducing agents) .

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